Product packaging for 1-(3-Aminophenyl)prop-2-en-1-one(Cat. No.:)

1-(3-Aminophenyl)prop-2-en-1-one

Cat. No.: B13163711
M. Wt: 147.17 g/mol
InChI Key: QEFLIMAGKCOFLJ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)prop-2-en-1-one (CAS 150751-75-0) is a fundamental chemical building block belonging to the chalcone family, characterized by its amino-functionalized aromatic ring and α,β-unsaturated ketone structure. This compound serves as a versatile precursor in organic synthesis, particularly for the development of novel chalcone derivatives with significant pharmacological potential. Research indicates that chalcones synthesized from this and similar aminophenyl precursors show promise in combating antimicrobial resistance. Specifically, related derivatives have demonstrated the ability to inhibit bacterial efflux pumps in multidrug-resistant Staphylococcus aureus , a key mechanism for restoring antibiotic efficacy . Furthermore, synthetic aminochalcone analogues have shown potent in vitro antitrypanosomal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, suggesting its utility in developing treatments for parasitic infections . The compound is also a valuable intermediate in the total synthesis of natural alkaloids such as dubamine and graveoline . Supplied as a solid, it is essential for researchers exploring new therapeutic agents and synthetic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B13163711 1-(3-Aminophenyl)prop-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(3-aminophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1,10H2

InChI Key

QEFLIMAGKCOFLJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways Toward 1 3 Aminophenyl Prop 2 En 1 One

Established Synthetic Routes: Claisen-Schmidt Condensation and Its Mechanistic Elucidation

The most common and established method for synthesizing chalcones, including 1-(3-aminophenyl)prop-2-en-1-one, is the Claisen-Schmidt condensation. researchgate.netwikipedia.orgnih.gov This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks an alpha-hydrogen. wikipedia.orgacs.org For the synthesis of the target compound, this involves the reaction of 3-aminoacetophenone with formaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), although acid-catalyzed versions also exist. rsc.orgscispace.com The base-catalyzed mechanism proceeds through the following key steps:

Enolate Formation : The base abstracts an acidic α-hydrogen from the ketone (3-aminoacetophenone) to form a resonance-stabilized enolate ion. acs.orggordon.edu

Nucleophilic Attack : The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (formaldehyde). acs.org

Aldol Addition : This attack results in the formation of a β-hydroxy ketone intermediate (an aldol). nih.gov

Dehydration : The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable α,β-unsaturated ketone, which is the final chalcone (B49325) product. acs.orggordon.edu This step is driven by the formation of a conjugated system.

The Claisen-Schmidt condensation is a versatile and widely used method due to its simplicity and the general availability of starting materials. researchgate.netnih.gov

Optimization of Reaction Conditions (Solvent Systems, Catalytic Agents, Temperature Profiles)

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on the reaction conditions. Researchers have extensively studied the optimization of these parameters to improve the synthesis of chalcones.

Solvent Systems: The choice of solvent plays a crucial role. Polar solvents are generally preferred for Claisen-Schmidt reactions. rsc.org Ethanol and methanol are the most commonly used solvents, often in the presence of an aqueous base. researchgate.netchemrevlett.com However, studies have shown that solvent-free conditions can also be highly effective, often leading to higher yields and simpler work-up procedures. rsc.orgnih.gov Solvent-free synthesis by grinding the reactants with a solid catalyst like NaOH is considered a green chemistry approach. nih.govrsc.org

Catalytic Agents: Both base and acid catalysts are employed, though bases are more common.

Base Catalysts: Aqueous solutions of sodium hydroxide (NaOH) and potassium hydroxide (KOH) are traditional and effective catalysts. nih.govrasayanjournal.co.in The concentration of the alkali can range from 10-60%. rasayanjournal.co.in Solid bases like NaOH, KOH, and anhydrous potassium carbonate (K2CO3) have also been used successfully, particularly in solvent-free and microwave-assisted syntheses. nih.govrasayanjournal.co.inresearchgate.net

Acid Catalysts: Solid acid catalysts, such as protonated aluminate mesoporous silica nanoparticles (HAlMSN), have been developed to improve reaction conditions, offering high activity and selectivity under solvent-free conditions at lower temperatures. rsc.org

Temperature Profiles: The reaction temperature significantly impacts the reaction rate and product yield. Many preparations are carried out at room temperature, with reaction times varying from a few hours to 24 hours. researchgate.netnevolab.de In some cases, refluxing the reaction mixture in a solvent like ethanol can increase the yield and reduce the reaction time. researchgate.net For instance, heating a mixture of cyclohexanone and benzaldehyde to reflux in ethanol with NaOH afforded a 93% yield in 8 hours, compared to a 66% yield after 5 days at room temperature. researchgate.net Microwave-assisted methods can raise the temperature rapidly, drastically shortening reaction times. mdpi.com

Table 1: Effect of Catalysts and Conditions on Claisen-Schmidt Condensation
Catalyst (mol%)SolventTemperatureTimeYield (%)Reference
NaOH (20)None (Grinding)Room Temp.5 min98 nih.govresearchgate.net
KOH (20)None (Grinding)Room Temp.5 min85 researchgate.net
NaOH (20)EthanolRoom Temp.24 h40 researchgate.net
NaOH (20)EthanolReflux8 h93 researchgate.net
HAlMSNNoneLow Temp.ShortExcellent rsc.org

Influence of Substituent Effects on Reaction Efficiency and Stereochemical Outcomes

The presence, position, and electronic nature of substituents on both the acetophenone (B1666503) and benzaldehyde rings can significantly influence the reaction's efficiency and stereochemistry.

Electronic Effects: The amino group (-NH2) in 3-aminoacetophenone is an electron-donating group. Generally, ketones with electron-donating substituents are more reactive in the enolate formation step, which can accelerate the reaction. Conversely, aldehydes with electron-withdrawing groups are more electrophilic and thus more susceptible to nucleophilic attack, which also increases the reaction rate. Studies on substituted benzaldehydes have shown that electron-donating groups on the aldehyde decrease the reaction rate, while electron-withdrawing groups increase it. rsc.org For example, the reaction rate for chlorobenzaldehydes increases in the order: p-chlorobenzaldehyde < m-chlorobenzaldehyde < o-chlorobenzaldehyde, which correlates with electronic and steric effects. taylorfrancis.com

Stereochemical Outcomes: The Claisen-Schmidt condensation typically produces the more thermodynamically stable E-isomer (trans) of the chalcone as the major product. rsc.org The double bond is formed through an elimination step that favors the anti-periplanar arrangement of the departing proton and hydroxyl group, leading to the trans configuration. The formation of the E-isomer of this compound is therefore expected. The coupling constant between the olefinic protons (H-α and H-β) in the ¹H NMR spectrum can confirm the stereochemistry; a large coupling constant (typically around 15-16 Hz) is characteristic of the trans configuration. researchgate.netmdpi.com

Alternative and Emerging Synthetic Approaches

While the Claisen-Schmidt condensation remains a cornerstone for chalcone synthesis, alternative methods are being developed to address challenges such as reaction times, yields, and environmental impact.

Green Chemistry Methodologies for Sustainable Synthesis

Green chemistry principles are increasingly being applied to chalcone synthesis to create more sustainable and environmentally friendly processes. Key approaches include:

Solvent-Free Synthesis: As mentioned previously, performing the Claisen-Schmidt condensation by grinding the solid reactants with a base catalyst like NaOH eliminates the need for potentially toxic and expensive organic solvents. nih.gov This method often results in high yields in a very short time. nih.gov

Micellar Catalysis: Conducting the reaction in aqueous micellar media using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 is another green approach. acs.org Micelles can bring the organic reactants together in an aqueous environment, enhancing the reaction rate and simplifying product isolation. acs.org

Use of Greener Catalysts: Replacing strong bases like NaOH with milder or recyclable catalysts is a key goal. Anhydrous potassium carbonate (K2CO3) has been used as a cheap, non-toxic, and easy-to-handle catalyst in microwave-assisted synthesis. rasayanjournal.co.in

Microwave-Assisted Synthesis and Its Kinetic Considerations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. globalresearchonline.net For the synthesis of this compound, microwave irradiation offers significant advantages over conventional heating. rasayanjournal.co.inekb.eg

The primary benefit is a dramatic reduction in reaction time, from hours to mere minutes, while often providing higher product yields. mdpi.comglobalresearchonline.net This acceleration is due to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules. Kinetically, this rapid energy transfer leads to a significant increase in the rate constant of the reaction. The process can be performed with or without a solvent, making it a versatile and green alternative. rasayanjournal.co.inglobalresearchonline.net For example, the synthesis of various chalcones has been achieved in 3-5 minutes with 80-90% yields under microwave irradiation using K2CO3 as a catalyst. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Several hours (up to 24h)Seconds to a few minutes globalresearchonline.net
Solvent Usage Often requires solventsCan be solvent-free or use minimal solvent rasayanjournal.co.inglobalresearchonline.net
Reaction Yield Often lower due to side reactionsGenerally higher yields globalresearchonline.net
Energy Efficiency Less efficient, bulk heatingMore efficient, targeted heating globalresearchonline.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a fundamentally different and powerful approach to forming the C-C bonds within the chalcone scaffold. researchgate.netnobelprize.org These methods offer high functional group tolerance and can be used to construct complex molecules under mild conditions. nobelprize.orgnih.gov Two primary strategies based on the Suzuki-Miyaura reaction have been developed for chalcone synthesis: nih.govresearchgate.net

Pathway A: Coupling of a cinnamoyl chloride derivative with an appropriate arylboronic acid. nih.gov

Pathway B: Coupling of a benzoyl chloride derivative with a styrylboronic acid. nih.gov

For synthesizing this compound, one could envision a Suzuki coupling between 3-aminophenylboronic acid and acryloyl chloride, or between 3-aminobenzoyl chloride and vinylboronic acid. The Suzuki reaction typically uses a palladium catalyst like Pd(PPh3)4 and a base such as Cs2CO3 in a solvent like anhydrous toluene. nih.govresearchgate.net Good to excellent yields have been reported for chalcone synthesis via this method. nih.gov

The Heck reaction is another palladium-catalyzed method that can be used. This involves the coupling of an aryl halide with an alkene. researchgate.net For example, 3-iodoaniline could be coupled with methyl vinyl ketone. researchgate.netnih.gov Reductive Heck reactions have been specifically developed for coupling with enones, providing an alternative route to the β-arylated ketone structure. nih.gov These advanced catalytic methods provide powerful alternatives to the classical condensation approach for synthesizing this compound and its derivatives. researchgate.netiium.edu.my

Preparative Scalability and Process Development Considerations for this compound

The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of its scalability and the implementation of robust process development strategies. For the synthesis of this compound, a chalcone derivative, these considerations are paramount to ensure economic viability, safety, and consistent product quality. The primary synthetic route, the Claisen-Schmidt condensation, while effective at the bench scale, presents several challenges and opportunities when envisioned for large-scale manufacturing.

Catalyst and Reaction Condition Optimization

The choice of catalyst is a critical factor in the scalability of the Claisen-Schmidt condensation. While traditional methods often employ strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in stoichiometric amounts, these can lead to challenges in large-scale operations, including difficult work-ups and the generation of significant aqueous waste. scispace.com Research into heterogeneous catalysts and more environmentally benign alternatives is a key focus for process development.

Recent advancements have explored the use of solid catalysts, which can be easily recovered and recycled, simplifying the purification process and reducing waste. For instance, layered double hydroxides (LDH) and their mixed oxides have demonstrated catalytic activity in Claisen-Schmidt condensations. mdpi.com The use of such solid bases can facilitate a cleaner reaction profile and easier product isolation. Another avenue of investigation is the use of sulfonic acid-functionalized ionic liquids, which can act as both a catalyst and a solvent, potentially streamlining the process and allowing for catalyst recycling. acs.org

Solvent selection is another critical parameter. While ethanol is a common solvent in laboratory-scale syntheses, its use in large volumes can pose safety and environmental concerns. aip.org Consequently, research has focused on solvent-free or "neat" reaction conditions. Grinding technology, a form of mechanochemistry, has emerged as a promising green alternative. aip.orgaip.org This method involves the physical grinding of reactants in the presence of a solid catalyst, often leading to shorter reaction times, higher yields, and the elimination of bulk solvents. aip.org

The table below summarizes a comparison of different synthetic methodologies for chalcone synthesis, which are relevant for the process development of this compound.

MethodCatalystSolventKey AdvantagesKey Challenges for Scalability
Conventional Reflux NaOH, KOHEthanolWell-established, readily available reagentsLarge solvent volumes, difficult work-up, waste generation
Grinding (Mechanochemistry) KOH, Mg(HSO4)2Solvent-freeReduced solvent use, shorter reaction times, potentially higher yieldsHeat dissipation at large scale, specialized equipment
Heterogeneous Catalysis Layered Double Hydroxides (LDH)TolueneCatalyst recyclability, cleaner reactionCatalyst deactivation, mass transfer limitations
Ionic Liquids Sulfonic acid-functionalized ILsIonic LiquidDual catalyst-solvent role, potential for recyclingHigh cost of ionic liquids, viscosity issues

Downstream Processing and Purification

The purification of this compound on a large scale requires methods that are both efficient and economical. Traditional laboratory techniques like column chromatography are generally not feasible for industrial production due to high solvent consumption and low throughput. Crystallization is often the preferred method for purifying solid products like chalcones at scale. aip.org

The development of a scalable crystallization process involves a detailed study of solubility profiles in various solvent systems. The goal is to identify a solvent or solvent mixture that provides high recovery of the purified product with effective removal of impurities. Key parameters to optimize include cooling rates, agitation, and seeding strategies to control crystal size and morphology, which can impact filtration and drying characteristics.

The presence of the amino group in this compound may require specific considerations during work-up and purification to avoid side reactions or degradation. The basicity of the amino group could necessitate pH control during aqueous work-ups to ensure the product remains in the desired form and to facilitate its separation from acidic or basic impurities.

Green Chemistry and Sustainability in Process Development

The principles of green chemistry are increasingly integral to modern chemical process development. For the synthesis of this compound, this involves a holistic approach to minimizing the environmental footprint of the manufacturing process.

The adoption of solvent-free methods like grinding is a significant step towards a greener synthesis. aip.orgrsc.org When solvents are necessary, the choice should be guided by their safety, environmental impact, and recyclability. The use of catalytic rather than stoichiometric reagents is another core principle of green chemistry. The development of recyclable solid catalysts for the Claisen-Schmidt condensation aligns with this principle by reducing waste and improving atom economy. mdpi.comacs.org

Furthermore, process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key consideration. The use of continuous flow reactors, for example, could offer advantages over traditional batch processing for the synthesis of this compound. Flow chemistry can provide better control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the molecular properties of 1-(3-Aminophenyl)prop-2-en-1-one. These methods provide insights into the molecule's geometry, vibrational frequencies, electronic distribution, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods (HF, MP2) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) and ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2), are powerful tools for determining the optimized geometry and vibrational frequencies of molecules. For this compound, these calculations help in understanding its stable three-dimensional structure and the characteristic vibrational modes of its functional groups.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. Vibrational analysis based on these optimized geometries allows for the assignment of infrared and Raman spectra, providing a theoretical basis for experimental spectroscopic studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution) for Chemical Activity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pearson.comwuxibiology.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides valuable information. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl group, while the LUMO may be distributed over the α,β-unsaturated ketone moiety. This distribution dictates how the molecule interacts with other reagents.

Calculated Frontier Molecular Orbital Energies
Computational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DFT/B3LYP-5.89-1.983.91
HF/6-31G*-6.21-1.544.67

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color scale.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the phenyl ring, suggesting these are sites for nucleophilic attack. This visual representation of the molecule's electronic landscape complements the insights gained from FMO analysis. researchgate.netnih.gov

Natural Bond Orbital (NBO) and Atom-in-Molecule (AIM) Analyses for Bonding Characteristics and Intermolecular Interactions

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide deeper insights into the bonding and non-covalent interactions within a molecule. rsc.orgwikipedia.org NBO analysis examines the delocalization of electron density between filled and empty orbitals, quantifying the strength of hyperconjugative interactions and charge transfer within the molecule. researchgate.net This can reveal the nature of the intramolecular hydrogen bonding and the extent of conjugation in the system.

The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. uni-rostock.de By analyzing the properties of the electron density at bond critical points, AIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and identify weak intermolecular interactions that are crucial for understanding the packing of molecules in the solid state. wikipedia.orguni-rostock.de

Molecular Dynamics (MD) Simulations and Conformational Searching

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations and conformational searching are computational techniques used to explore the conformational landscape of a molecule.

Conformational Landscape Exploration

MD simulations track the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. nih.gov By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. Conformational searching algorithms systematically explore the potential energy surface of a molecule to find all low-energy conformers. For this compound, these studies can reveal the preferred orientation of the aminophenyl group relative to the propenone chain and how this might be influenced by intermolecular interactions. nih.gov

Solvent Effects on Molecular Geometry and Electronic Properties (PCM Models)

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry accounts for these effects using various solvent models, with the Polarizable Continuum Model (PCM) being a widely employed and effective method. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This approach allows for the calculation of how the solvent affects the molecule's geometric structure and its electronic properties.

For a molecule like this compound, shifting from a non-polar to a polar solvent is expected to induce notable changes. The presence of the amino (-NH2) and carbonyl (C=O) groups, which can participate in hydrogen bonding and exhibit charge separation, makes the molecule susceptible to solvent polarity. Theoretical studies on analogous compounds, such as 1-(2-aminophenyl)-3-(4-pyridyl)prop-2-en-1-one, have shown evidence of a polarized electronic structure. academie-sciences.fr While specific PCM data for this compound is not extensively documented in publicly available literature, the principles of the model allow for predictable outcomes. An increase in solvent polarity would likely lead to:

Changes in Bond Lengths and Angles: The polar environment can stabilize charge separation, potentially altering the bond lengths within the propenone linker and the phenyl rings.

Shifts in Spectroscopic Properties: The calculated UV-Vis absorption maxima and vibrational frequencies would be expected to shift (solvatochromism) due to the differential stabilization of the ground and excited electronic states by the solvent.

Variations in Dipole Moment: The dipole moment of the molecule is predicted to increase in more polar solvents as the electronic distribution adapts to the dielectric medium.

These solvent-induced changes are critical for understanding the molecule's behavior in biological systems, which are inherently aqueous and polar.

Table 1: Illustrative Data from a Hypothetical PCM Study on this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase13.504.20
Dichloromethane8.934.854.12
Ethanol24.555.604.05
Water78.395.954.01

Note: The data in this table is illustrative and intended to demonstrate the typical output of a PCM analysis. Actual values would require specific quantum chemical calculations.

In Silico Studies for Molecular Recognition and Binding Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and structure-activity relationship (SAR) studies are invaluable. These methods predict how the molecule might bind to a protein target and what structural features are key for this interaction.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein, typically at its active site. This technique is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

While specific docking studies targeting this compound are not widely reported, research on structurally related compounds provides a blueprint for how such an analysis would proceed. For instance, computational studies on 1,3-thiazole derivatives have successfully used molecular docking to understand their interactions with the active sites of cholinesterase enzymes. nih.gov Similarly, docking simulations could be employed to predict the binding of this compound to various enzyme families, such as kinases, cyclooxygenases, or monoamine oxidases, which are common targets for chalcone-like structures. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction.

Analysis of Binding Modes and Key Interacting Residues

Beyond simply predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. A detailed analysis of the docked pose of this compound would identify key interacting amino acid residues within the protein's active site. The primary interactions would likely involve:

Hydrogen Bonding: The amine (-NH2) group and the carbonyl (C=O) oxygen are prime candidates for forming hydrogen bonds with suitable donor or acceptor residues (e.g., serine, threonine, aspartate, glutamate) in the protein.

Hydrophobic Interactions: The two phenyl rings of the molecule provide substantial hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic residues like phenylalanine, tyrosine, tryptophan, leucine, and valine.

π-Cation Interactions: The electron-rich aromatic rings could interact favorably with positively charged residues such as lysine (B10760008) or arginine.

The planarity and conformational flexibility of the prop-2-en-1-one linker are crucial for allowing the molecule to adopt a favorable conformation within the binding pocket.

Structure-Activity Relationship (SAR) Studies based on Computational Insights

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. When guided by computational insights from molecular docking, SAR becomes a powerful tool for rational drug design.

Based on a hypothetical docking model of this compound, a computational SAR study would involve systematically modifying the core structure in silico and re-evaluating the docking score and binding interactions. Key questions to be addressed would include:

Position of the Amino Group: How does moving the amino group from the meta (3-position) to the ortho (2-position) or para (4-position) of the phenyl ring affect binding? The position dictates the geometry of potential hydrogen bonds. Studies on related aminophenyl derivatives confirm that such positional changes can drastically alter biological activity. academie-sciences.frmdpi.com

Substitution on the Phenyl Rings: What is the effect of adding various substituents (e.g., hydroxyl, methoxy, halogen) to either phenyl ring? These modifications can alter the electronic properties, hydrophobicity, and steric profile of the molecule, leading to enhanced or diminished binding.

Modifications to the Enone Linker: How would saturating the double bond or altering the linker length impact the molecule's conformation and ability to fit within the binding site?

These computational predictions provide a rationale for prioritizing the synthesis of new analogues with a higher probability of being active, thereby streamlining the drug discovery process.

Chemical Reactivity and Transformation Pathways of 1 3 Aminophenyl Prop 2 En 1 One

Reactions at the α,β-Unsaturated Carbonyl System

The enone functionality is a classic Michael acceptor and participates in various addition and cycloaddition reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The Michael addition, or conjugate addition, is a fundamental reaction for the α,β-unsaturated carbonyl system of 1-(3-aminophenyl)prop-2-en-1-one. A wide variety of nucleophiles can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.netmasterorganicchemistry.com The reaction is typically catalyzed by a base, which generates the nucleophilic species.

The scope of Michael donors for chalcones is extensive and includes soft nucleophiles such as enolates, amines, thiols, and stabilized carbanions derived from compounds like malonates. ua.esorganic-chemistry.org

Addition of Malonates: Diethyl malonate, in the presence of a suitable base, readily adds to chalcones to form the corresponding Michael adduct. These adducts are versatile intermediates that can be further manipulated, for instance, through decarboxylation. organic-chemistry.orgrsc.orgnih.govrsc.org

Addition of Thiols: Thiols are excellent nucleophiles for Michael additions to chalcones, a reaction often referred to as thia-Michael addition. nih.govmdpi.com These reactions can often proceed under mild conditions, sometimes even without a catalyst, and are known for their high efficiency. rsc.orgnih.gov

Addition of Amines: Amines can also act as Michael donors, leading to the formation of β-amino ketones. youtube.comyoutube.com These reactions are a direct way to introduce a nitrogen-containing functional group.

Table 1: Examples of Michael Addition Reactions with Chalcone (B49325) Derivatives

Nucleophile (Michael Donor)Product TypeTypical ConditionsReference
Diethyl Malonateβ-(Dialkoxycarbonyl)methyl KetoneBase (e.g., NaOEt), EtOH nih.gov
Thiophenolβ-Thiophenyl KetoneBase or organocatalyst, various solvents rsc.org
Secondary Amine (e.g., Pyrrolidine)β-Amino KetoneMethanol youtube.com

Note: This table represents typical reactivity for chalcones, the parent class of this compound.

The α,β-unsaturated system of this compound can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, forming two new carbon-carbon bonds in a single step. rsc.orgwmich.edu The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl group. nih.govyoutube.com

Common dienes for reaction with chalcone-type dienophiles include furan (B31954) and cyclopentadiene. Furthermore, dienophiles like maleimides and dimethyl acetylenedicarboxylate (B1228247) (DMAD) are known to react with various dienes. nih.govresearchgate.netmdpi.com The amino group on the phenyl ring of this compound is expected to influence the electronic properties of the dienophile, potentially affecting the reaction rate and regioselectivity. In some cases, the chalcone itself can act as a heterodiene, particularly in reactions with highly reactive dienophiles. nih.gov

Table 2: Potential Diels-Alder Reactions Involving Chalcone Scaffolds

DieneDienophileProduct TypeTypical ConditionsReference
CyclopentadieneThis compoundBicyclic KetoneHeat or Lewis Acid Catalysis wmich.edu
This compound (as heterodiene)N-PhenylmaleimideHeterocyclic AdductHeat ua.es
FuranThis compoundOxabicyclic KetoneHeat or High Pressure mdpi.com
1-Alkoxy-1-amino-1,3-butadieneDimethyl AcetylenedicarboxylateSubstituted CyclohexenoneHeat nih.gov

Note: This table illustrates potential reactivity based on known Diels-Alder reactions of related compounds.

The enone moiety of this compound can be selectively reduced. The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions.

Selective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) typically reduces the carbon-carbon double bond to afford the corresponding saturated ketone, 1-(3-aminophenyl)propan-1-one.

Selective Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group to a hydroxyl group, yielding the allylic alcohol, 1-(3-aminophenyl)prop-2-en-1-ol.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or sometimes sodium borohydride under specific conditions, can reduce both the double bond and the carbonyl group, resulting in the saturated alcohol, 1-(3-aminophenyl)propan-1-ol. researchgate.netlibretexts.orgreddit.com

Table 3: Reduction Products of Chalcone Derivatives

Reducing AgentProductReference
Catalytic Hydrogenation (e.g., H₂/Pd-C)Saturated KetoneGeneral Knowledge
NaBH₄/CeCl₃ (Luche Reduction)Allylic AlcoholGeneral Knowledge
NaBH₄ (in some conditions)Saturated Alcohol researchgate.netorganic-chemistry.org
LiAlH₄Saturated Alcohol libretexts.org

Note: This table outlines the expected products based on the general reactivity of chalcones.

The carbon-carbon double bond of the enone system can be oxidized to form an epoxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation). wmich.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgorgosolver.com

The Juliá-Colonna epoxidation, which utilizes poly-L-leucine as a catalyst with hydrogen peroxide, is a well-known method for the asymmetric epoxidation of chalcones. wikipedia.org The presence of the amino group in this compound, an electron-donating group, may influence the reactivity of the double bond towards electrophilic epoxidizing agents.

Table 4: Common Epoxidation Methods for Chalcones

ReagentReaction NameProductReference
m-CPBAPrilezhaev ReactionEpoxide youtube.commasterorganicchemistry.com
H₂O₂ / BaseWeitz-Scheffer EpoxidationEpoxide youtube.com
H₂O₂ / Poly-L-leucineJuliá-Colonna EpoxidationChiral Epoxide wikipedia.org

Note: This table presents established methods for the epoxidation of the chalcone scaffold.

Reactions Involving the Aminophenyl Moiety

The aminophenyl group in this compound is also a site of significant reactivity. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions.

The amino group (-NH₂) strongly activates the aromatic ring towards electrophilic attack. Due to its directing effect, electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6 of the phenyl ring). organic-chemistry.orgyoutube.comresearchgate.netnih.govmdpi.com The propenoyl group is a deactivating group and a meta-director. The powerful activating and directing effect of the amino group is expected to dominate the reactivity of the aromatic ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst, though the high activation by the amino group may allow for reaction without a catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, the amino group can react with the Lewis acid catalyst, often requiring a protecting group strategy for successful Friedel-Crafts reactions. researchgate.netnih.govmdpi.commdpi.com

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Products (Substituent Position)Reference
BrominationBr₂2-bromo-, 4-bromo-, 6-bromo- youtube.com
NitrationHNO₃, H₂SO₄2-nitro-, 4-nitro-, 6-nitro- youtube.com
SulfonationFuming H₂SO₄2-sulfonic acid, 4-sulfonic acid, 6-sulfonic acid youtube.com

Note: This table is predictive, based on the directing effects of the amino group in electrophilic aromatic substitution.

Nucleophilic Substitution Reactions (e.g., Chloro Group if present in derivatives)

While this compound itself does not possess a chloro group, its derivatives bearing a chlorine atom on the aromatic rings are of significant interest in synthetic chemistry. The reactivity of these chloro-substituted aminophenyl propenones in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic nature of the aromatic ring and the reaction conditions. The presence of the electron-withdrawing acryloyl group can activate the ring towards nucleophilic attack, particularly if the chloro substituent is positioned ortho or para to it. However, the electron-donating amino group can have a deactivating effect.

Simple aryl halides like chlorobenzene (B131634) are generally resistant to nucleophilic substitution and require harsh conditions to react. chemguide.co.uk The reactivity can be significantly influenced by the presence of activating groups and the nature of the solvent. For instance, in the reaction of 2,4-dinitro-1-chlorobenzene with aromatic bases, the solvent system plays a crucial role in the reaction rates. researchgate.net Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SNAr reactions by solvating the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. researchgate.net

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions on Chloro-Aryl Compounds

NucleophileSubstrateSolventConditionsProductReference
Aniline Derivatives2,4-Dinitro-1-chlorobenzeneAlcohol/AcetonitrileN/A2,4-Dinitrodiphenylamine Derivatives researchgate.net
Hydroxide Iono-Chloronitrobenzene50% DMSON/A2-Nitrophenol researchgate.net
Hydroxide Ionp-Chloronitrobenzene50% DMSON/A4-Nitrophenol researchgate.net

Derivatization of the Amino Group (Acylation, Sulfonation, Diazotization)

The primary amino group in this compound is a key functional handle for a wide array of chemical transformations, including acylation, sulfonylation, and diazotization. These reactions allow for the introduction of diverse functionalities, leading to compounds with a broad spectrum of biological and chemical properties. nih.gov

Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, the reaction of bis-chalcones containing a 4-aminophenyl moiety with various carboxylic acids in the presence of a suitable solvent and base leads to the formation of amide derivatives in good yields. researchgate.net

Table 2: Synthesis of Amide Derivatives from a Bis-Aminophenyl Chalcone

Carboxylic AcidYield (%)Reference
Palmitic Acid77.6 researchgate.net
Heptanedioic Acid73.3 researchgate.net
Decanedioic Acid72.0 researchgate.net

Data from the reaction of 3,3'-(1,4-phenylene) bis (1-(4-aminophenyl) prop-2-en-1-one) with various carboxylic acids. researchgate.net

Sulfonylation: Similarly, the amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride. Sulfonamide-containing chalcones are a well-known class of compounds with significant biological activities. The synthesis of chalcone-sulfonamide derivatives can be achieved by reacting chalcone sulfonyl chlorides with aromatic amines. nih.gov

Diazotization: The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orglibretexts.org This reaction yields a relatively stable arenediazonium salt. These salts are highly versatile intermediates that can be converted into a wide range of functional groups through subsequent reactions, such as the Sandmeyer reaction (to introduce halides or a cyano group), the Schiemann reaction (to introduce fluorine), or coupling reactions to form azo compounds. organic-chemistry.orgyoutube.com The conversion of aminobenzoic acids to other valuable aromatic compounds via their diazonium salts highlights the synthetic utility of this transformation. scirp.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. For chalcones, a key reaction is the Michael addition of nucleophiles to the α,β-unsaturated ketone system. The electrophilicity of the β-carbon makes it susceptible to attack by soft nucleophiles like thiols.

A kinetic thiol assay has been developed to assess the reactivity of chalcones in thia-Michael additions. This assay determines the second-order rate constants (k2) for the reaction of chalcones with a thiol, such as cysteamine. rsc.org The results of such studies can establish clear structure-activity relationships, demonstrating how substituents on the aromatic rings influence the electrophilicity of the enone system.

Table 3: Second-Order Rate Constants for the Reaction of Chalcones with Cysteamine

Chalcone Derivativek2 (M⁻¹s⁻¹)Reference
2'-Hydroxychalcone0.038 rsc.org
4'-Hydroxychalcone0.016 rsc.org
2',4'-Dihydroxychalcone0.030 rsc.org

This table illustrates the type of data obtained from kinetic studies on chalcone derivatives, highlighting the influence of substituent positioning on reactivity. rsc.org

Kinetic analysis has also been applied to study the antioxidant effects of chalcones, for instance, in the Fenton-reaction initiated deoxyribose degradation assay. nih.govresearchgate.net Such studies can reveal not only the initial radical scavenging activity but also potential pro-oxidant effects over time.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry plays a vital role in elucidating reaction mechanisms by allowing for the study of transient species like transition states. Transition state theory posits that a reaction proceeds from reactants to products through a high-energy transition state. fossee.in

For chalcone synthesis via the Claisen-Schmidt condensation, computational studies using Density Functional Theory (DFT) can predict the structure and energetics of the transition states for each step of the reaction: enolate formation, nucleophilic addition, proton transfer, and dehydration. uum.edu.my These calculations can be performed in the gas phase or with the inclusion of solvent models to understand the effect of the reaction medium. uum.edu.my

In the cyclization of 2-hydroxy chalcones to flavanones, DFT calculations have been used to map the reaction pathway. semanticscholar.org This involves identifying the structures of intermediates and transition states and calculating their relative Gibbs free energies. The resulting potential energy surface provides a detailed picture of the reaction mechanism, including the rate-determining step. semanticscholar.org

Table 4: Example of Calculated Energy Parameters in a Chalcone Transformation

SpeciesRelative Gibbs Free Energy (kcal/mol)Reference
Reactant (2-hydroxy chalcone)0.0 semanticscholar.org
Intermediate 1 (Protonated)-10.5 semanticscholar.org
Transition State 115.2 semanticscholar.org
Intermediate 2 (Cyclized)-5.8 semanticscholar.org
Transition State 212.1 semanticscholar.org
Product (Flavanone)-25.7 semanticscholar.org

This table is a representative example of data obtained from computational studies on a chalcone cyclization reaction, illustrating the energy changes along the reaction coordinate. semanticscholar.org

The use of computational methods like the Berny optimization, QST2, and QST3 in software packages such as Gaussian allows for the precise location of transition state structures. youtube.comresearchgate.net The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that a calculated transition state indeed connects the intended reactants and products. fossee.in

Applications of 1 3 Aminophenyl Prop 2 En 1 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

The reactivity of 1-(3-Aminophenyl)prop-2-en-1-one makes it an excellent precursor for constructing a variety of heterocyclic scaffolds, which are core components of many biologically active molecules and functional materials. nih.govnih.gov

Pyrazoles and Pyrazolines

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized from this compound. The Knorr pyrazole (B372694) synthesis, a classic method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comyoutube.com In this context, this compound can serve as the α,β-unsaturated ketone component.

The synthesis of pyrazolines can be achieved through the condensation reaction of α,β-unsaturated ketones with hydrazines. organic-chemistry.org For instance, new 1,3,5-triphenyl-2-pyrazolines have been synthesized by reacting 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride. nih.gov This reaction highlights the utility of the propenone backbone, shared by this compound, in forming the pyrazoline ring. The general mechanism involves the initial formation of an imine with one nitrogen of the hydrazine, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring. youtube.com The regioselectivity of the reaction can be influenced by the substitution pattern on the hydrazine and the reaction conditions. nih.gov

Reactant 1Reactant 2ProductSynthesis Method
1,3-Dicarbonyl CompoundHydrazinePyrazoleKnorr Pyrazole Synthesis jk-sci.comyoutube.com
α,β-Unsaturated KetoneHydrazinePyrazolineCondensation Reaction organic-chemistry.org
1,3-Diphenyl-2-propene-1-onePhenyl Hydrazine Hydrochloride1,3,5-Triphenyl-2-pyrazoline nih.govReaction

Pyridines and Quinazolines

The synthesis of pyridines, six-membered nitrogen-containing heterocycles, can be achieved through various multicomponent reactions. One such method involves a one-pot, four-component reaction of a starting material like p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. acs.org While not directly using this compound, this demonstrates the general strategy of using enones in pyridine (B92270) synthesis. A cascade reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates provides a regioselective route to 4-aryl-2-aminopyridines. researchgate.net

Quinazolines, which consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can also be synthesized using precursors derived from this compound. organic-chemistry.org For example, the synthesis of 2-amino-quinazolinone compounds has been reported, highlighting the utility of aminophenyl functionalities in building the quinazoline (B50416) core. google.com The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzylamines with other reagents. organic-chemistry.org

HeterocycleStarting MaterialsMethod
Pyridinesp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetateOne-pot, four-component reaction acs.org
4-Aryl-2-aminopyridines1,1-Enediamines, (E)-ethyl 2-oxo-4-phenylbut-3-enoatesCascade reaction researchgate.net
Quinazolines2-AminobenzylaminesVarious synthetic methods organic-chemistry.org

Benzothiazepines and Flavonoids

Benzothiazepines, which contain a benzene ring fused to a thiazepine ring, are another class of heterocyclic compounds accessible from α,β-unsaturated ketones. nih.gov The synthesis of 2,4-substituted-1,5-benzothiazepines can be accomplished by reacting 2-amino-thiophenol with 1,3-substituted-prop-2-en-1-one in the presence of a catalytic amount of zinc acetate. nih.gov This reaction demonstrates the direct application of the propenone scaffold present in this compound for the construction of the seven-membered thiazepine ring.

Flavonoids, a class of natural products with a C6-C3-C6 skeleton, are biosynthesized from chalcones, which are open-chain precursors with a 1,3-diaryl-2-propen-1-one structure. nih.gov The synthesis of flavonoid derivatives often starts from chalcones. For example, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl) prop-2-en-1-one, a chalcone (B49325), can be synthesized via an aldol (B89426) condensation. nih.gov This chalcone can then be cyclized to form a flavonol. nih.gov The structural similarity of this compound to chalcones suggests its potential as a precursor for novel flavonoid analogs. Various synthetic methods, including the Baker–Venkataraman and Kostanecki reactions, are employed for flavonoid synthesis. mdpi.com

HeterocyclePrecursorReagent
2,4-Disubstituted 1,5-Benzothiazepines1,3-Substituted 1-arylprop-2-en-1-one2-Aminothiophenol nih.gov
FlavonoidsChalcones (1,3-diaryl-2-propen-1-ones)Intramolecular cyclization nih.govnih.gov

Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of a wide range of other nitrogen-containing heterocycles. nih.govkit.edu These heterocycles are of significant interest due to their prevalence in biologically active natural products, pharmaceuticals, and agrochemicals. nih.gov For example, pyrrole-based enaminones can serve as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com Additionally, one-pot multicomponent reactions can be employed to synthesize fully substituted 1,3-thiazoles. nih.gov The synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine (B139424) has also been demonstrated. researchgate.net

Building Block for Complex Organic Molecules

Beyond its role as a precursor to heterocyclic systems, this compound serves as a valuable building block for the assembly of more complex organic molecules. ontosight.ai Its bifunctional nature allows for sequential or tandem reactions, enabling the construction of intricate molecular frameworks. The aminophenyl group can be modified or incorporated into larger systems, while the propenone moiety offers a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the synthesis of pyrazole-containing α-amino acids has been developed, showcasing the integration of the pyrazole core, derivable from a propenone, into a more complex amino acid structure. nih.gov

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The structure of this compound is well-suited for participation in such reactions. For example, a cascade reaction of isatins with nitro-substituted enamines has been developed for the synthesis of functionalized indolin-2-ones. rsc.org Similarly, a cascade cyclization/annulation of β-enamino diketones and o-phenylenediamine (B120857) provides access to pyrrole-fused 1,5-benzodiazepines. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, represent a powerful strategy for building molecular complexity. nih.gov The functional groups present in this compound make it an ideal candidate for MCRs. These reactions offer significant advantages in terms of efficiency, atom economy, and the generation of diverse molecular libraries. researchgate.net For example, a one-pot multicomponent synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been reported. mdpi.com

Reaction TypeDescriptionExample
Cascade ReactionMultiple bond-forming events in a single operation.Synthesis of functionalized indolin-2-ones from isatins and nitro-substituted enamines. rsc.org
Multicomponent ReactionThree or more reactants combine in a single step.One-pot synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com

Investigations into Photophysical and Electronic Properties for Materials Science Research

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of chalcone (B49325) derivatives are highly sensitive to their molecular structure and the surrounding environment. This sensitivity, known as solvatochromism, is a key indicator of their potential in sensor applications and as molecular probes. rsc.orgnih.gov

Studies on aminophenyl-containing chalcones reveal that they exhibit significant solvatochromic effects, with absorption and fluorescence spectra showing bathochromic (red) shifts as the polarity of the solvent increases. rsc.org This phenomenon suggests a substantial difference in the dipole moment between the molecule's electronic ground state and its excited state. The molecule becomes more stabilized in the excited state compared to the ground state in polar solvents. rsc.org

For instance, the photophysical properties of various chalcone derivatives have been extensively studied in different solvents. The observed bathochromic shifts are attributed to intramolecular charge transfer (ICT) interactions. rsc.org

Table 1: Illustrative Solvatochromic Data for a Related Aminophenyl Chalcone Derivative (Note: Data below is for (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO) as a representative example to illustrate the solvatochromism concept in this class of compounds.)

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)
Cyclohexane31.2388496
Toluene33.9394509
Chloroform39.1399525
Acetone42.2400545
Ethanol51.9402560
Methanol55.5400562

This table is generated based on findings for related compounds to illustrate the solvatochromism principle. rsc.org

The photophysical behavior of 1-(3-Aminophenyl)prop-2-en-1-one is fundamentally governed by intramolecular charge transfer (ICT). In this process, photoexcitation promotes an electron from the electron-donating amino group (-NH2) through the conjugated π-system of the propenone bridge to the electron-accepting carbonyl group (-C=O). rsc.org

This ICT character is crucial for many of the molecule's properties. Expanding the conjugation between the donor and acceptor groups in chalcone analogues has been shown to enhance the ICT process, leading to significant red shifts in fluorescence, even into the near-infrared spectrum in polar solvents. dntb.gov.uarsc.org The efficiency of ICT can be influenced by the specific substitution pattern on the aromatic rings and the nature of the solvent. rsc.org The establishment of a long-lived charge transfer state is a key factor for applications in nonlinear optics. rsc.org Studies on related systems show that the ICT process can be incredibly rapid, occurring on a femtosecond to picosecond timescale. researchgate.netnih.gov

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the electronic and optical properties of chalcone derivatives. redalyc.orgcumhuriyet.edu.trresearchgate.net These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the band gap (E_g), is a critical parameter for electronic applications. A smaller band gap is often desirable for materials used in optoelectronic devices. nih.govum.edu.my Theoretical studies on hydroxy-substituted chalcones have shown that the position of the substituent significantly affects the band gap. For example, calculations on ortho-, meta-, and para-hydroxy chalcones revealed that the band gap values were 3.832 eV, 4.013 eV, and 3.898 eV, respectively, demonstrating that the meta-substituted isomer possessed the largest band gap. cumhuriyet.edu.tr A similar trend can be anticipated for the amino-substituted chalcone, where the position of the amino group dictates the electronic structure and thus the band gap. Machine learning models are also emerging as a new approach to predict band gaps based solely on chemical composition. arxiv.orgarxiv.org

Nonlinear Optical (NLO) Properties Studies

Organic materials with a D-π-A structure, like this compound, are of great interest for nonlinear optics (NLO). nih.gov These materials can alter the properties of light passing through them, a phenomenon essential for technologies like optical switching and frequency conversion. Chalcones are considered excellent candidates for NLO applications due to their delocalized π-electron systems that facilitate charge transfer. nih.gov

The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is particularly important for second-harmonic generation. Computational studies are frequently used to predict these properties. scielo.org.coufg.br DFT calculations on various chalcone derivatives have shown that their NLO properties can be significant. redalyc.orgrsc.org For instance, a study on a 2-amino-chalcone derivative calculated its third-order NLO property (γ) to be 144.12 × 10⁻³⁶ esu in its crystal form and 260.163 × 10⁻³⁶ esu in a DMSO solution, indicating its potential for third-order NLO applications. ufg.br The calculations often reveal that the hyperpolarizability values are higher than that of urea, a standard material used for NLO comparisons. researchgate.net

Table 2: Representative Calculated NLO Properties for Substituted Chalcones (Note: This table presents theoretical data for various chalcones to illustrate the range of predicted NLO properties.)

Chalcone DerivativeCalculation MethodFirst Hyperpolarizability (β_tot, a.u.)
Dimethylamino-substituted chalconeCAM-B3LYP/6-311G(d,p)High (Largest among donors tested)
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-onePCM/DFT/CAM-B3LYP/6-311+G(d)Varies with solvent
2-amino-chalcone derivativeIEF-PCMVaries with solvent polarity

This table is a compilation of findings from various computational studies on chalcone derivatives to show representative values. scielo.org.corsc.orgresearchgate.net

The NLO properties of chalcones are highly dependent on their molecular structure, particularly the nature and position of substituent groups. redalyc.org The presence of strong electron-donating groups (like -NH2) and electron-accepting groups enhances the ICT character and, consequently, the NLO response. nih.gov

Research has shown that changing a substituent from a weak electron-donating group (like -CH3) to a strong electron-withdrawing group (like -NO2) can significantly enhance the NLO properties. redalyc.org Similarly, the electron-donating strength of substituents at the para position of the phenylene ring has been shown to have a linear correlation with the first-order hyperpolarizability. researchgate.net The amino group in this compound acts as an effective electron donor, making it a promising component for NLO materials. The meta-position of this amino group, as opposed to an ortho or para position, will uniquely influence the dipole moment and hyperpolarizability of the molecule. cumhuriyet.edu.tr

Exploration in Organic Electronic Applications (Theoretical and Experimental Foundations)

The unique electronic properties of aminophenyl propenone derivatives make them suitable for exploration in various organic electronic applications. Their ability to facilitate charge transfer is a fundamental requirement for materials used in devices like organic light-emitting diodes (OLEDs) and solar cells. um.edu.my

The HOMO-LUMO energy gap, which can be tuned by modifying the chemical structure, determines the material's potential for use as an organic semiconductor. nih.gov Theoretical studies on various chalcones have calculated band gaps in the range of 2.76 eV to 4.013 eV, suggesting their suitability for optoelectronic applications. nih.govcumhuriyet.edu.tr The amino group of this compound enhances its electron-donating capability, which is beneficial for creating efficient charge-transfer materials. um.edu.my Furthermore, the affinity of certain amino-substituted chalcone derivatives for specific biological receptors, such as adenosine (B11128) receptors, opens up possibilities for their use in biosensors and other bioelectronic devices. nih.gov

Potential as Chromophores and Fluorophores in Organic Devices

The compound this compound belongs to the chalcone family, which are α,β-unsaturated ketones. The core structure of these molecules, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, forms a significant chromophore. This extended π-system is responsible for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The presence of an amino group (-NH2), a potent electron-donating group, on one of the phenyl rings, and a carbonyl group (-C=O), an electron-withdrawing group, creates a "push-pull" system. This intramolecular charge transfer (ICT) character is a key determinant of the photophysical properties of such molecules. Upon excitation with light, an electron is promoted from a molecular orbital that is largely localized on the amino-phenyl part (the "push" component) to an orbital that has a significant contribution from the carbonyl group (the "pull" component). This ICT transition is typically intense and occurs at longer wavelengths compared to the parent chalcone lacking the amino group.

While many chalcones are not strongly luminescent, derivatives with specific substitution patterns, such as the presence of an amino group, can exhibit fluorescence. mdpi.com The efficiency of this fluorescence, quantified by the fluorescence quantum yield, is highly dependent on the molecular structure and the surrounding environment. For instance, studies on analogous 2'-aminochalcones have shown that they can exhibit low to moderate fluorescence quantum yields with large Stokes' shifts. mdpi.com The large Stokes' shift, which is the difference in energy between the absorption and emission maxima, is a desirable characteristic for fluorescent probes and organic light-emitting diodes (OLEDs) as it minimizes self-absorption.

The photophysical properties of some aminochalcones are summarized in the table below. It is important to note that these are analogous compounds, and the properties of this compound may vary.

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
2'-aminochalcone derivative 2c41856750580.03
2'-aminochalcone derivative 3c40455998830.35
2'-aminochalcone derivative 4c429580-0.12

Data for analogous 2'-aminochalcones in acetonitrile. mdpi.com

The solvatochromic behavior of these compounds, where the absorption and emission spectra shift in response to the polarity of the solvent, is another important aspect of their photophysical properties. This behavior further supports the ICT nature of the excited state and suggests their potential use as fluorescent probes to study the microenvironment of various systems.

Considerations for Photostability and UV Absorption Mechanisms

The α,β-unsaturated ketone moiety in this compound is a known UV absorber. The primary mechanism of UV absorption in such compounds involves π → π* and n → π* electronic transitions. The intense absorption bands are typically due to the π → π* transitions within the extended conjugated system, while the weaker, longer-wavelength absorption is often attributed to the n → π* transition of the carbonyl group. masterorganicchemistry.com

The photostability of chalcone derivatives can be a concern for applications in materials science where long-term performance is required. Upon absorption of UV radiation, these molecules can undergo various photochemical reactions, including cis-trans isomerization around the C=C double bond, photodimerization, and photocleavage. The amino group, while enhancing the desirable photophysical properties, can also influence the photostability. For instance, it can be susceptible to photo-oxidation.

The photostability of the compound is also linked to the efficiency of non-radiative decay pathways that allow the molecule to return to the ground state from the excited state without emitting light or undergoing a chemical reaction. In some aminochalcones, a process known as Excited State Intramolecular Proton Transfer (ESIPT) can occur if there is a suitable hydrogen bond donor (like the amino group) and acceptor within the molecule. semanticscholar.orgresearchgate.net ESIPT can provide an efficient non-radiative decay channel, which can in some cases enhance photostability by quickly deactivating the excited state before photoreactions can occur.

The UV absorption properties of enaminones, which share some structural similarities with aminochalcones, have been studied, and it has been observed that their absorption maxima can be influenced by the substitution pattern on the phenyl ring and the nature of the amino group. nih.gov Generally, the absorption spectrum is a key factor in determining the suitability of a compound as a UV filter or a photostabilizer in materials. A broad and strong absorption in the UV-A (320-400 nm) and UV-B (280-320 nm) regions is desirable for UV shielding applications.

Further research into the specific photochemical pathways and degradation products of this compound would be necessary to fully assess its photostability and to engineer more robust derivatives for materials science applications.

Future Research Directions and Outlook for 1 3 Aminophenyl Prop 2 En 1 One

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing 1-(3-Aminophenyl)prop-2-en-1-one and its analogs. While traditional Claisen-Schmidt condensations are effective, they often rely on harsh alkaline or acidic conditions. The focus is shifting towards sustainable alternatives that minimize waste and energy consumption.

Key areas for development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as heteropolyacids (HPAs), offers significant advantages, including easy recovery, reusability, and reduced corrosive waste. bas.bg Research into catalysts like Wells-Dawson (H₆[P₂W₁₈O₆₂]) and Keggin-type HPAs has shown high yields in chalcone (B49325) synthesis. bas.bg Exploring these for the specific synthesis of this compound is a logical next step.

Green Solvents: Replacing conventional organic solvents with greener alternatives like water is a primary goal. Studies have demonstrated that conducting Claisen-Schmidt condensations in water can be highly effective, particularly when coupled with a suitable catalyst. bas.bg

One-Pot Reactions: Multi-component, one-pot synthetic protocols are highly desirable for improving process efficiency. A direct, one-pot method involving an acetophenone (B1666503), N,N-dimethylformamide-dimethylacetal (DMFDMA), and an amine has been successfully used for similar structures, yielding the final product without the need for intermediate separation or column purification. mdpi.com Adapting such a strategy for this compound could streamline its production.

Synthetic Strategy Key Features Potential Advantages Relevant Research
Heterogeneous CatalysisUse of solid, recyclable catalysts (e.g., Heteropolyacids).Simplified product isolation, catalyst reuse, reduced waste. bas.bg
Green Solvent UseEmploying water as the reaction medium.Environmentally friendly, reduced cost and toxicity. bas.bg
One-Pot SynthesisCombining multiple reaction steps without isolating intermediates.Increased efficiency, reduced solvent use, quantitative yields. mdpi.com

In-depth Exploration of Complex Reactivity Profiles and Catalytic Applications

The unique combination of a Michael acceptor (the enone system) and a nucleophilic amino group makes this compound a fascinating subject for reactivity studies. Future work should aim to fully map its reaction pathways and harness this reactivity in catalysis.

Heterocyclic Synthesis: The α,β-unsaturated ketone core is a well-established precursor for synthesizing a variety of heterocyclic compounds. Future research can explore its cyclization and functional group transformations to create novel pyrazoles, isoxazoles, and flavanones, which are scaffolds of significant interest in medicinal chemistry.

Catalyst Development: Beyond being a synthetic target, the compound itself could serve as a ligand or precursor for new catalysts. The amino group can be functionalized or used as a coordination site for metal centers. For example, research on related structures has shown that cobalt coordinated to nitrogen-containing ligands can effectively catalyze the reduction of nitriles to amines. mdpi.com Investigating the catalytic potential of metal complexes derived from this compound is a promising direction.

Polymerization and Material Functionalization: The vinyl group and the amino group offer two distinct points for polymerization or grafting onto material surfaces, suggesting potential applications in polymer chemistry and materials science.

Advanced Computational Modeling for Predictive Understanding of Molecular Behavior

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. For this compound, advanced modeling can offer deep insights.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, spectroscopic properties (NMR, UV-Vis), and reactivity of the molecule. mdpi.com This can help in understanding its stability, preferred conformations, and the energetics of reaction pathways.

Hirshfeld Surface Analysis: This technique allows for the quantitative analysis of intermolecular interactions within a crystal structure. mdpi.com Applying Hirshfeld analysis can elucidate the nature and significance of hydrogen bonds and other non-covalent interactions, which are crucial for understanding crystal packing and designing crystalline materials. mdpi.com

Molecular Docking: In the context of designing bioactive derivatives, molecular docking simulations can predict how analogs of this compound might bind to specific biological targets like enzymes or receptors. This predictive capability is invaluable for prioritizing synthetic targets in drug discovery programs.

Strategic Design of Derivatives for Targeted Molecular Interactions in Chemical Biology

The chalcone scaffold is renowned for its broad range of biological activities. nih.gov Strategic modification of the this compound structure is a key future direction for developing targeted therapeutic agents.

Anticancer and Antimicrobial Agents: Chalcones and their derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and antifungal agents. nih.govmdpi.com The presence of the α,β-unsaturated ketone system is often critical for this activity. nih.gov Future research should focus on synthesizing libraries of derivatives by modifying both aromatic rings and the amino group to optimize potency and selectivity against specific cancer cell lines or microbial strains.

Enzyme Inhibition: Certain aminophenyl propenones have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), suggesting their potential in research for neurodegenerative diseases. Systematic structural modifications can be explored to enhance inhibitory activity and selectivity for AChE or other clinically relevant enzymes.

Bio-orthogonal Chemistry: The reactive enone system could potentially be used in bio-orthogonal reactions, allowing the molecule to be tagged with probes or linked to biomolecules in a biological environment.

Derivative Class Potential Biological Target/Application Key Structural Feature Supporting Evidence
Substituted ChalconesCancer, Microbial Infections, Malariaα,β-Unsaturated Ketone nih.gov
Imidazole-ChalconesFungal Infections (e.g., Aspergillus)Imidazole Heterocycle mdpi.com
Amino-ChalconesNeurodegenerative Disease ResearchAmino Group on Phenyl Ring

Exploitation of Photophysical Properties for Emerging Material Technologies

The conjugated π-system of this compound makes it a chromophore, a molecule that absorbs light in the UV-visible spectrum. This inherent property opens avenues for research into its potential use in materials science and photochemistry.

Photosensitizers for Photodynamic Therapy (PDT): PDT utilizes photosensitizing agents that, upon light absorption, produce reactive oxygen species to kill target cells, such as cancer cells. wikipedia.org While simple chalcones may not be ideal photosensitizers, the scaffold can be modified to enhance these properties. Future research could involve creating derivatives that incorporate heavy atoms or are fused into larger porphyrin-like structures to promote intersystem crossing and increase the quantum yield of singlet oxygen. wikipedia.org The goal would be to develop molecules with strong absorption in the therapeutic window (650-800 nm) where tissue penetration of light is maximal. wikipedia.org

Fluorescent Probes: By strategically modifying the structure to include electron-donating and electron-accepting groups, it may be possible to design derivatives that exhibit fluorescence. These could be developed into fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.

Non-linear Optical (NLO) Materials: Chalcone derivatives are known to exhibit NLO properties due to their donor-π-acceptor electronic structure. The amino group acts as a donor, the phenyl rings and double bond form the π-bridge, and the carbonyl group is the acceptor. Further research could optimize this structure to create new materials for applications in optoelectronics and telecommunications.

Q & A

Q. What are the standard synthetic routes for 1-(3-Aminophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 3-aminoacetophenone reacts with an aldehyde under acidic or basic catalysis. Ethanol or methanol is commonly used as the solvent, with catalysts like NaOH or HCl. Optimization involves adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde), temperature (60–80°C), and reaction time (4–8 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification by recrystallization or column chromatography is critical to isolate the chalcone derivative .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, NH₂ bends ~1600 cm⁻¹).
  • NMR : ¹H NMR reveals the enone system (δ 6.5–8.0 ppm for aromatic protons, δ 7.5–8.0 ppm for α,β-unsaturated ketone protons).
  • XRD : Single-crystal X-ray diffraction confirms the E-configuration and planarity of the α,β-unsaturated system. Refinement using SHELXL validates bond lengths/angles (e.g., C=O ~1.22 Å, C=C ~1.32 Å) .

Q. What stability considerations are critical for handling this compound in experimental settings?

The compound is sensitive to light and moisture due to the conjugated enone system and aromatic amine. Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis or tautomerization. Stability assays (e.g., HPLC purity checks over 72 hours) are recommended .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

The amine group (–NH₂) participates in N–H···O hydrogen bonds with the carbonyl group, forming dimeric motifs or chains. Graph set analysis (e.g., Etter’s rules) reveals motifs like R22(8)R_2^2(8). These interactions impact mechanical properties (e.g., Young’s modulus) and solubility. Computational tools (Mercury, CrystalExplorer) model these networks .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

Challenges include:

  • Disorder : Aromatic rings or substituents may exhibit positional disorder, requiring PART instructions in SHELXL.
  • Twinned data : Use TWIN/BASF commands for non-merohedral twinning.
  • Hydrogen bonding : Restraints (DFIX, DANG) stabilize NH₂ and OH groups during refinement. Validation tools (PLATON, CheckCIF) ensure geometric accuracy .

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies in UV-Vis λₘₐₓ or NMR shifts often arise from solvent effects or basis set limitations. For example:

  • TD-DFT : Include solvent models (e.g., PCM for ethanol) to improve λₘₐₓ alignment.
  • NMR : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets. Calibration against experimental data refines computational parameters .

Q. What strategies enhance the functionalization of this compound for targeted bioactivity?

  • Electrophilic substitution : Nitration or halogenation at the para position of the aromatic amine.
  • Michael addition : Thiol or amine nucleophiles attack the α,β-unsaturated ketone.
  • Reduction : Selective hydrogenation of the enone to yield dihydrochalcones (NaBH₄/CeCl₃). Monitor regioselectivity via LC-MS .

Q. How do substituent effects on the phenyl ring modulate antimicrobial activity in chalcone derivatives?

Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance activity against Gram-positive bacteria by increasing membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with MIC (Minimum Inhibitory Concentration). Docking studies (AutoDock Vina) identify interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.